

A Comparative Guide to N-Methylmescaline Hydrochloride and Alternative Reference Standards

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| Compound of Interest | | | | | |
|----------------------|---------------------------------|-----------|--|--|--|
| Compound Name: | N-Methylmescaline hydrochloride | | | | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **N-Methylmescaline hydrochloride** and its primary alternatives as reference standards. The information presented is essential for analytical and forensic laboratories requiring high-purity, reliable standards for the identification and quantification of psychedelic phenethylamines. This document outlines key quality attributes, provides standardized analytical methodologies, and visualizes the certification workflow.

Product Performance Comparison

The selection of a reference standard is critical for ensuring the accuracy and validity of analytical results. While **N-Methylmescaline hydrochloride** is a key standard for the identification of its specific structure, laboratories often require a suite of related compounds for comprehensive screening and comparative studies. The following table summarizes the typical specifications for **N-Methylmescaline hydrochloride** alongside its close structural analogs: Mescaline hydrochloride, Escaline hydrochloride, and Proscaline hydrochloride.

It is important to note that while many suppliers offer these compounds as "analytical reference standards," Mescaline hydrochloride is also available as a Certified Reference Material (CRM). [1] CRMs are manufactured and tested under the stringent guidelines of ISO/IEC 17025 and



ISO 17034, providing a higher level of accuracy and traceability with certified property values and associated uncertainties.[1]

| Feature | N- Methylmescali ne HCl | Mescaline HCl (CRM) | Escaline HCl | Proscaline HCl |
|--------------------------|---|--|--|--|
| Purity (by HPLC) | ≥98% | 99.9% (Certified Value) | ≥98% | ≥98% |
| Identity Confirmation | ¹ H-NMR, MS | ¹ H-NMR, MS, IR | ¹ H-NMR, MS | ¹ H-NMR, MS |
| CAS Number | 6308-81-2[2] | 832-92-8[<u>1</u>] | 3166-82-3[3] | 61367-69-9[4] |
| Molecular Formula | C12H19NO3 • HCI[2] | C11H17NO3 • HCl[1] | C12H19NO3 • HCl[3] | C13H21NO3 • HCI[4] |
| Molecular Weight | 261.7 g/mol [2] | 247.7 g/mol [1] | 261.7 g/mol [3] | 275.8 g/mol [4] |
| Formulation | Crystalline Solid[2] | 1 mg/mL in Methanol[1] | Crystalline Solid[3] | Crystalline Solid[4] |
| Storage Temperature | -20°C | -20°C | -20°C | -20°C |
| Biological Activity | Weak Serotonin Receptor Affinity[5] | Serotonin 5-HT _{2a} Receptor Agonist[1][6] | 5-8x Greater 5- HT _{2a} Agonist Activity than Mescaline[3] | Phenethylamine with Psychoactive Properties[7] |
| Regulatory Status | Research and Forensic Use[2] | DEA Schedule I (Exempt Preparation Available)[1][6] | Research and Forensic Use[3] | Research and Forensic Use[4] |

Experimental Protocols

Accurate characterization of these reference standards is paramount. The following are detailed methodologies for key analytical techniques used in their certification.



High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for determining the purity of the reference material and for quantitative analysis.

- Instrumentation: HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 269 nm.
- Injection Volume: 10 μL.
- Procedure:
 - Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
 - Prepare a series of working standards by diluting the stock solution.
 - Inject the standards and the sample solution into the HPLC system.
- Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS is a powerful technique for the identification and confirmation of the chemical structure of volatile compounds like phenethylamines.

• Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.



- Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, then ramp to 280°C.
- Procedure:
 - Dissolve a small amount of the standard in a suitable solvent (e.g., methanol).
 - Inject the sample into the GC-MS.
- Data Analysis: Compare the obtained mass spectrum with a reference library or with the spectrum of a known standard to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR spectroscopy is used to confirm the chemical structure of the molecule.

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3).
- Procedure:
 - Dissolve a few milligrams of the sample in the deuterated solvent.
 - Acquire the ¹H-NMR spectrum.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of the compound.



Visualizing the Certification Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the certification of a phenethylamine reference standard and a simplified representation of the serotonergic signaling pathway, which is the primary mechanism of action for many of these compounds.

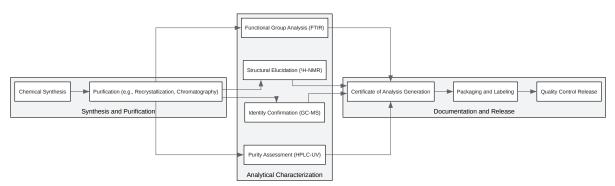


Figure 1: Certification Workflow for Phenethylamine Reference Standards

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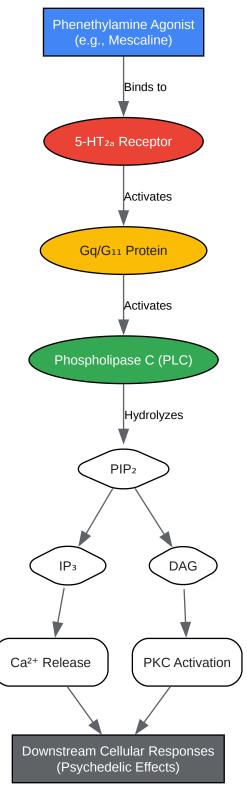


Figure 2: Simplified Serotonergic Signaling Pathway

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